molecular formula C11H14OS B13634421 1-((2-Methylbenzyl)thio)propan-2-one

1-((2-Methylbenzyl)thio)propan-2-one

Cat. No.: B13634421
M. Wt: 194.30 g/mol
InChI Key: YBMQFUAHGVQJBI-UHFFFAOYSA-N
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Description

1-((2-Methylbenzyl)thio)propan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a thioether group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methylbenzyl)thio)propan-2-one typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea, which is then hydrolyzed to yield the desired thioether compound. The reaction conditions often include the use of a base such as sodium hydroxide and an organic solvent like ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methylbenzyl)thio)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-((2-Methylbenzyl)thio)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Methylbenzyl)thio)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-((2-Methylbenzyl)thio)ethanone: Similar structure but with an ethanone backbone.

    1-((2-Methylbenzyl)thio)butan-2-one: Similar structure but with a butanone backbone.

    1-((2-Methylbenzyl)thio)pentan-2-one: Similar structure but with a pentanone backbone.

Uniqueness

1-((2-Methylbenzyl)thio)propan-2-one is unique due to its specific combination of a thioether group and a propanone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfanyl]propan-2-one

InChI

InChI=1S/C11H14OS/c1-9-5-3-4-6-11(9)8-13-7-10(2)12/h3-6H,7-8H2,1-2H3

InChI Key

YBMQFUAHGVQJBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)C

Origin of Product

United States

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